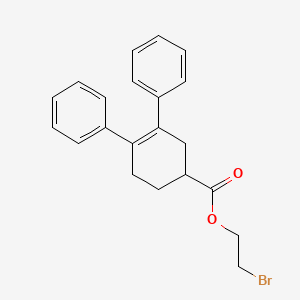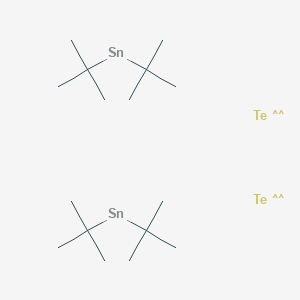
Di-tert-butyl-lambda~2~-stannane--tellurium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of both tin and tellurium atoms in its molecular structure
Métodos De Preparación
The synthesis of Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) typically involves the reaction of di-tert-butylstannane with tellurium. The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Análisis De Reacciones Químicas
Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other organotin compounds.
Mecanismo De Acción
The mechanism of action of Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) can be compared with other similar compounds such as:
Di-tert-butyl-lambda~2~-stannane–selenium (1/1): Similar in structure but contains selenium instead of tellurium.
Di-tert-butyl-lambda~2~-stannane–sulfur (1/1): Contains sulfur instead of tellurium.
Di-tert-butyl-lambda~2~-stannane–oxygen (1/1): Contains oxygen instead of tellurium.
The uniqueness of Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) lies in its specific chemical properties and reactivity due to the presence of tellurium, which imparts distinct characteristics compared to its analogs.
Propiedades
Número CAS |
63163-41-7 |
|---|---|
Fórmula molecular |
C16H36Sn2Te2 |
Peso molecular |
721.1 g/mol |
InChI |
InChI=1S/4C4H9.2Sn.2Te/c4*1-4(2)3;;;;/h4*1-3H3;;;; |
Clave InChI |
STWDEZZFVALCRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Sn]C(C)(C)C.CC(C)(C)[Sn]C(C)(C)C.[Te].[Te] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)


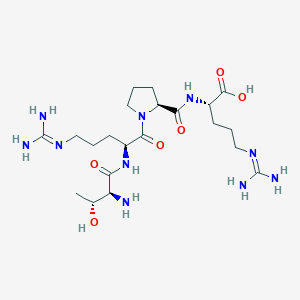

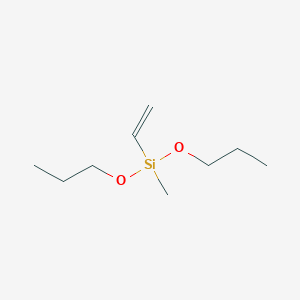

![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)
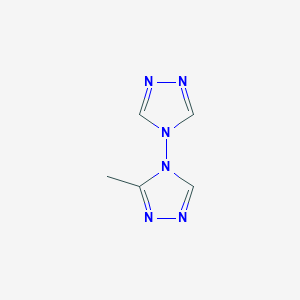
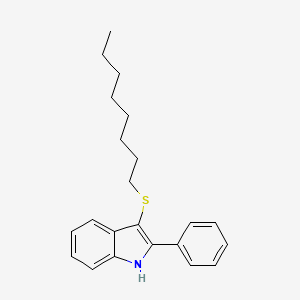

![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)

